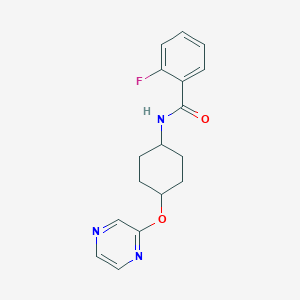

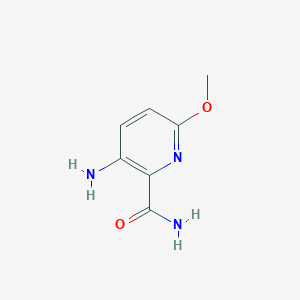

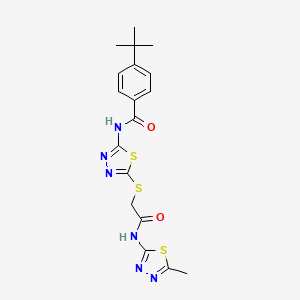

2-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide" is a fluorinated benzamide derivative. While the specific compound is not directly studied in the provided papers, similar fluorinated benzamides have been synthesized and analyzed for various applications, including colorimetric sensing, crystal structure analysis, and potential use in medical imaging as PET agents. These compounds are characterized by the presence of a fluorine atom and a benzamide moiety, which contribute to their unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds typically involves multi-step reactions starting from various precursors. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions . Another example is the synthesis of a PET agent involving multiple steps starting from 2,6-difluorobenzoic acid . These syntheses require careful planning and execution to achieve the desired chemical yield and purity.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is often determined using X-ray single crystallography, as seen in the synthesis of a 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide . The crystallographic data provide detailed information about the molecular conformation and packing in the solid state. Additionally, computational modeling and ab initio calculations can predict the most stable conformations and correlate them with experimental data .

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions, including nucleophilic substitution reactions, which are commonly used in the radiosynthesis of fluorinated neuroleptics . The presence of the fluorine atom can significantly influence the reactivity and interaction of the benzamide derivatives, as seen in the colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. For example, the presence of fluorine and pyridine N-atom substitution patterns affects the melting point behavior and solid-state aggregation of the compounds . The physicochemical correlations can be established through a combination of experimental and computational methods. The hydrogen bonding interactions in the solution phase can be examined through UV-Vis absorption and NMR analyses, providing insights into the behavior of these compounds in different environments .

Scientific Research Applications

Antitumor Activity through Histone Deacetylase Inhibition

A synthetic benzamide derivative, MS-27-275, exhibited significant in vivo antitumor activity against human tumors by inhibiting histone deacetylase (HDA). This compound induced hyperacetylation of nuclear histones in various tumor cell lines, leading to changes in cell cycle distribution and an increase in the expression of tumor suppressor proteins. It represents a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Fluorinated Derivatives for Neurological Imaging

The development of fluorine-18-labeled derivatives of WAY 100635 for PET imaging of serotonin 1A (5-HT1A) receptors showcases the utility of fluorinated benzamide derivatives in the study of neurological disorders. These compounds provide insights into serotonin levels and receptor distribution, offering potential for diagnosing and monitoring the progression of diseases like Alzheimer's (Lang et al., 1999).

Synthesis and Antiviral Activity

The synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiviral activities against the H5N1 subtype of the influenza A virus. These compounds provide a new route to the synthesis of potential antiviral agents, highlighting the importance of benzamide derivatives in the development of new treatments for viral infections (Hebishy et al., 2020).

Fluorinated Pyrazoles in Medicinal Chemistry

Fluorinated pyrazoles bearing additional functional groups are crucial as building blocks in medicinal chemistry. The development of synthetic strategies for new 3-amino-4-fluoropyrazoles demonstrates the versatility of fluorinated compounds in creating pharmacologically active agents with potential applications in various therapeutic areas (Surmont et al., 2011).

Luminescence in Biological Applications

The synthesis of difluoroboronated benzamide complexes emitting blue fluorescence underscores the potential of fluorinated benzamide derivatives in biological imaging and organic material applications. These compounds' luminescence properties are crucial for developing novel imaging agents and materials for biotechnological applications (Yamaji et al., 2017).

properties

IUPAC Name |

2-fluoro-N-(4-pyrazin-2-yloxycyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c18-15-4-2-1-3-14(15)17(22)21-12-5-7-13(8-6-12)23-16-11-19-9-10-20-16/h1-4,9-13H,5-8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFCTTKNSVMOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)

![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)